molecular formula C17H20F2N6O2 B5297296 N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5297296
M. Wt: 378.4 g/mol
InChI Key: IJSPGWLETVIOIT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as DFEU, is a chemical compound with potential applications in scientific research. It is a potent inhibitor of several protein kinases, making it a valuable tool for studying cellular signaling pathways.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit several protein kinases, including AKT, PDK1, and mTOR, which are involved in cellular signaling pathways that regulate cell growth, survival, and metabolism. This compound has also been shown to inhibit tumor growth in several cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This leads to downstream effects on cellular signaling pathways, resulting in inhibition of cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to regulate glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of several protein kinases, making it a valuable tool for studying cellular signaling pathways. It is also relatively easy to synthesize, making it readily available for research. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It also has potential off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential applications in metabolic disorders. Studies are needed to determine its effects on glucose metabolism and insulin sensitivity in humans. Additionally, further studies are needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions.
In conclusion, this compound is a valuable tool for studying cellular signaling pathways and has potential applications in cancer therapy and metabolic disorders. Its mechanism of action involves inhibition of protein kinases, leading to downstream effects on cellular signaling pathways. While it has several advantages for lab experiments, it also has some limitations that need to be considered. Further research is needed to fully understand the potential of this compound in scientific research and its applications in human health.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 6-(4-morpholinyl)-4-pyrimidinamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable source for scientific research.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6O2/c18-12-1-2-14(13(19)9-12)24-17(26)21-4-3-20-15-10-16(23-11-22-15)25-5-7-27-8-6-25/h1-2,9-11H,3-8H2,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPGWLETVIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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